1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol
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Overview
Description
1-{2-Azabicyclo[222]octan-2-yl}-3-fluoropropan-2-ol is a compound that features a bicyclic structure with a nitrogen atom and a fluorinated propanol group
Preparation Methods
The synthesis of 1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with a fluorinated propanol derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the propanol group can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorinated propanol group can also affect the compound’s solubility and reactivity, contributing to its overall effects .
Comparison with Similar Compounds
1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: This compound lacks the fluorinated propanol group and has different chemical properties and applications.
3-Quinuclidinol: This compound has a similar bicyclic structure but with a hydroxyl group instead of a fluorinated propanol group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and may have different reactivity and applications.
The uniqueness of this compound lies in its combination of a bicyclic nitrogen-containing structure with a fluorinated propanol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18FNO |
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Molecular Weight |
187.25 g/mol |
IUPAC Name |
1-(2-azabicyclo[2.2.2]octan-2-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C10H18FNO/c11-5-10(13)7-12-6-8-1-3-9(12)4-2-8/h8-10,13H,1-7H2 |
InChI Key |
RQWSWJWFTFDMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CN2CC(CF)O |
Origin of Product |
United States |
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